
2-(3-Methylenepiperidin-1-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Methylenepiperidin-1-yl)pyrazine” is a chemical compound that belongs to the class of pyrazines . Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are known for their wide range of chemical properties and applications in various fields .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylenepiperidin-1-yl)pyrazine” comprises a pyrazine ring fused with a methylenepiperidine ring . The presence of nitrogen atoms in the pyrazine ring imparts polarity to the molecule, making it soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Pyrazine, the core structure in “2-(3-Methylenepiperidin-1-yl)pyrazine”, is a colorless solid with a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C . Chemically, pyrazine is stable and non-reactive under normal conditions .Aplicaciones Científicas De Investigación
Photocatalytic Activity
One notable application of related pyrazine compounds is in the field of photocatalysis. A study by Marcinkowski et al. (2014) demonstrated that a polymeric complex of silver(I) with a hybrid pyrazine–bipyridine ligand exhibits significant photocatalytic activity. This complex was capable of degrading methylene blue under UV-Vis and sunlight irradiation, showcasing its potential for environmental cleanup and organic pollutant degradation Marcinkowski et al., 2014.
Microbial Metabolism
Pyrazines, including derivatives similar to 2-(3-Methylenepiperidin-1-yl)pyrazine, are synthesized and degraded by certain bacteria and fungi, as reviewed by Rajini et al. (2011). This microbial transformation has facilitated the synthesis of novel molecules, highlighting the role of pyrazines in agricultural, food, and medicinal applications Rajini et al., 2011.
Antibacterial Activity
Research into pyrazine derivatives has shown promising antibacterial properties. Foks et al. (2005) investigated new pyrazine and pyridine derivatives for their antibacterial activity, finding several compounds with significant in vitro efficacy. This suggests potential pharmaceutical applications for 2-(3-Methylenepiperidin-1-yl)pyrazine derivatives in combating bacterial infections Foks et al., 2005.
Corrosion Inhibition
In the realm of materials science, pyrazine derivatives have been evaluated for their corrosion inhibition performance. A study by Obot and Gasem (2014) on the adsorption properties of pyrazine compounds on steel surfaces revealed that these compounds could effectively inhibit steel corrosion. This finding opens up avenues for using 2-(3-Methylenepiperidin-1-yl)pyrazine derivatives as corrosion inhibitors in industrial applications Obot & Gasem, 2014.
Antimicrobial Evaluation
Further highlighting the versatility of pyrazine derivatives, Kamal et al. (2015) synthesized compounds with pyrimidinyl and pyrazolyl moieties, which were found to be effective against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This indicates that 2-(3-Methylenepiperidin-1-yl)pyrazine could be structurally modified to enhance antimicrobial properties Kamal et al., 2015.
Mecanismo De Acción
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-(3-methylenepiperidin-1-yl)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may interact with kinases to exert their effects. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that can activate or deactivate the target proteins.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolopyrazine derivatives , it is likely that multiple pathways are affected. These could include pathways related to the biological activities mentioned above, such as inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling.
Propiedades
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9-3-2-6-13(8-9)10-7-11-4-5-12-10/h4-5,7H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHXMBAWIDGZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


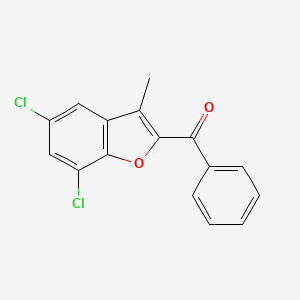
![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)
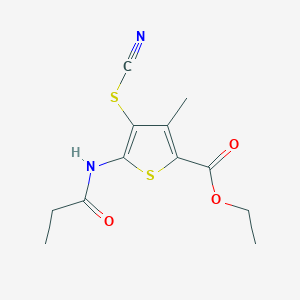
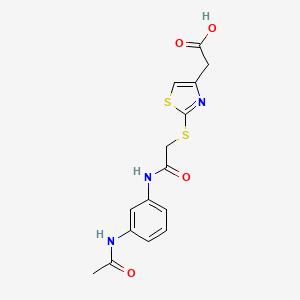
![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)
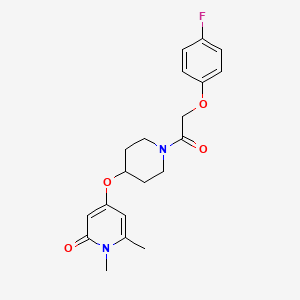
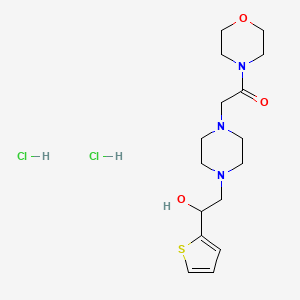
![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)
![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)
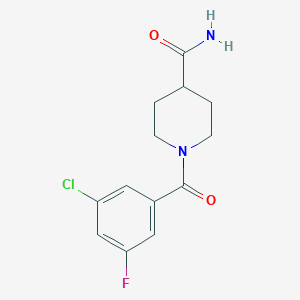
![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)